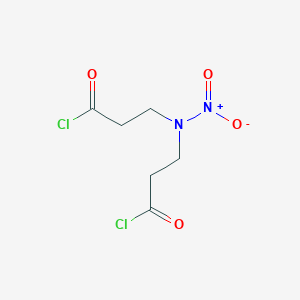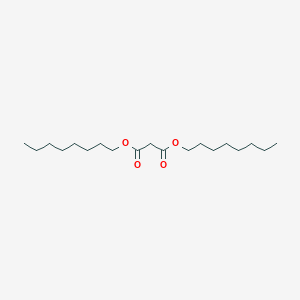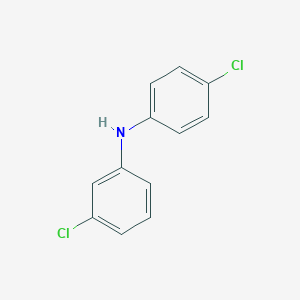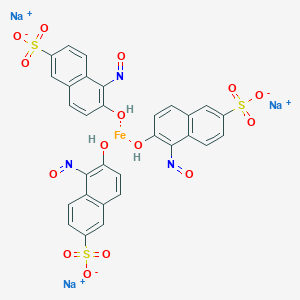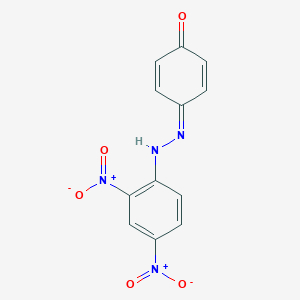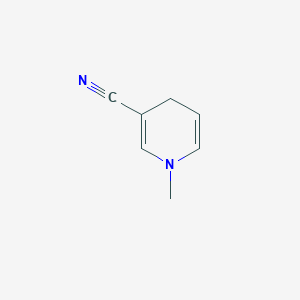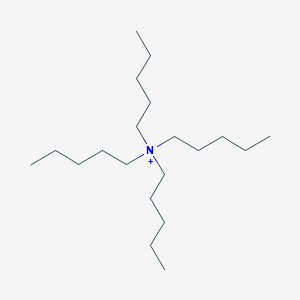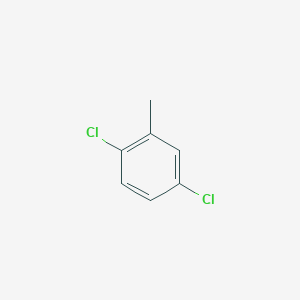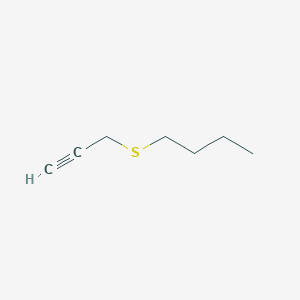
Sulfide, butyl 2-propynyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfide, butyl 2-propynyl is a chemical compound that is widely used in scientific research. It is a member of the sulfide family, which is known for its diverse range of applications in various industries.
Wirkmechanismus
The mechanism of action of sulfide, butyl 2-propynyl is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. It may also inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components.
Biochemische Und Physiologische Effekte
Sulfide, butyl 2-propynyl has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, potentially making it a useful anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sulfide, butyl 2-propynyl is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, its use in lab experiments may be limited by its toxicity and potential for side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on sulfide, butyl 2-propynyl. One area of interest is the development of new drugs based on its antimicrobial activity. Another potential application is in the field of materials science, where it may be used to synthesize new materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
Sulfide, butyl 2-propynyl can be synthesized by reacting butyl propynoate with hydrogen sulfide in the presence of a catalyst. The reaction produces a yellowish liquid that can be purified through distillation. The purity of the final product can be determined through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
Sulfide, butyl 2-propynyl has been extensively used in scientific research due to its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for developing new drugs. It has also been used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Eigenschaften
CAS-Nummer |
17277-57-5 |
|---|---|
Produktname |
Sulfide, butyl 2-propynyl |
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
1-prop-2-ynylsulfanylbutane |
InChI |
InChI=1S/C7H12S/c1-3-5-7-8-6-4-2/h2H,3,5-7H2,1H3 |
InChI-Schlüssel |
BPAWIQMMOKUBRA-UHFFFAOYSA-N |
SMILES |
CCCCSCC#C |
Kanonische SMILES |
CCCCSCC#C |
Andere CAS-Nummern |
17277-57-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



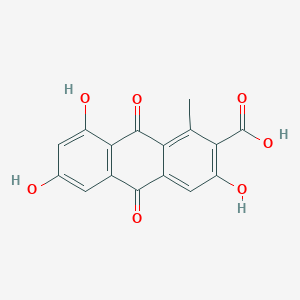
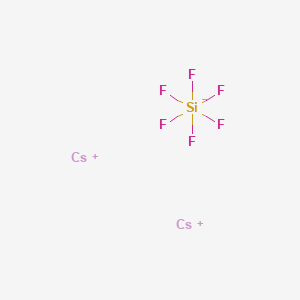
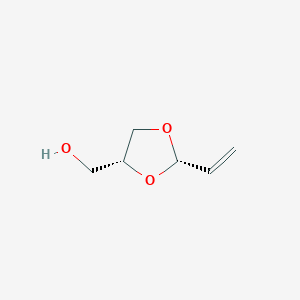
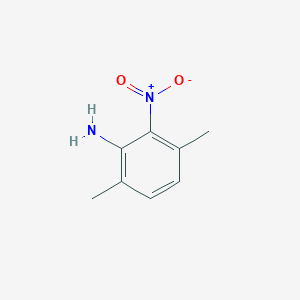
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
